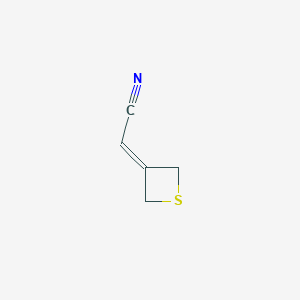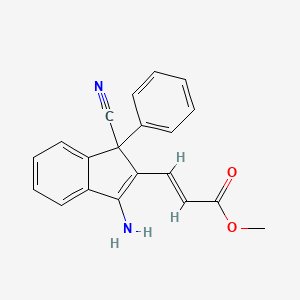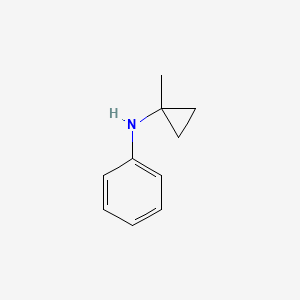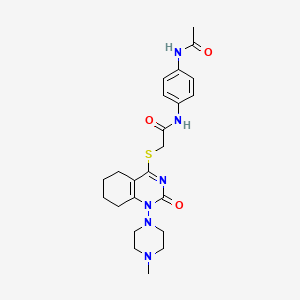
2-(Thietan-3-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Thietan-3-ylidene)acetonitrile” is a chemical compound with the CAS Number: 61890-05-9. It has a molecular weight of 111.17 and its IUPAC name is 3-thietanylideneacetonitrile .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of thietan-3-one with (triphenylphosphoranylidene)acetonitrile in dry methylene chloride at 0°C. The solution is then allowed to warm to room temperature and after stirring for 15 min, the solvent is removed under reduced pressure. The residue is purified by flash chromatography to yield the title compound .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C5H5NS . The InChI code for this compound is 1S/C5H5NS/c6-2-1-5-3-7-4-5/h1H,3-4H2 .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- 2-(Thietan-3-ylidene)acetonitrile and its derivatives play a crucial role in synthetic chemistry. For example, Aksenov et al. (2022) demonstrated a method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, emphasizing the importance of nucleophilic intramolecular cyclization and aniline moiety oxidation in this process (Aksenov et al., 2022).
- Similarly, Hamrouni et al. (2015) detailed the electrogenerated base-promoted synthesis of 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile, highlighting its potential antibacterial activities, and demonstrating the importance of these compounds in medicinal chemistry (Hamrouni et al., 2015).
Organic Electronics and Sensor Applications
- In the field of organic electronics, Hu et al. (2017) explored the combination of (1,3-dithiol-2-ylidene)acetonitrile moieties with naphthalenediimide cores to create electron-transporting materials. These materials demonstrated promising applications in organic thin-film transistors (Hu et al., 2017).
- For sensor applications, Hosseini et al. (2010) synthesized a novel ratiometric fluorescent chemosensor based on N'-(1-oxoacenaphthylen-2(1H)-ylidene)furan-2-carbohydrazide, which showed high selectivity for Yb3+ ions in acetonitrile solution. This highlights the potential of such compounds in developing selective and sensitive chemical sensors (Hosseini et al., 2010).
Pharmaceutical Research
- In pharmaceutical research, compounds like this compound derivatives have been studied for their glycosidase inhibitory activities. Patil et al. (2012) synthesized a series of such derivatives and tested them for their potential in treating hyperglycemia in type II diabetes, thereby indicating their significance in drug discovery (Patil et al., 2012).
Materials Science
- In materials science, Villemin et al. (2010) reported the synthesis of new 2-(3-hydroxy-4-oxo-4H-naphthalen-1-ylidene) acetonitriles, demonstrating their potential in creating novel materials with unique properties (Villemin et al., 2010).
Organometallic Chemistry
- In organometallic chemistry, Stout et al. (2020) synthesized Re(I) tricarbonyl complexes with thione and thiazol-2-ylidene ligands, exploring their reactivity in terms of ligand substitution. This research underlines the role of such compounds in developing new organometallic complexes with potential applications in catalysis and materials science (Stout et al., 2020).
Eigenschaften
IUPAC Name |
2-(thietan-3-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c6-2-1-5-3-7-4-5/h1H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQIAWYMABKWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC#N)CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)

![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)

![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)
![1-Phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2555694.png)


![9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2555697.png)
